molecular formula C14H22O B7812487 4-(1,1-Dimethylhexyl)phenol

4-(1,1-Dimethylhexyl)phenol

Cat. No.: B7812487
M. Wt: 206.32 g/mol
InChI Key: BTTSZRJAGSFTPE-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylhexyl)phenol: is an organic compound with the molecular formula C₁₄H₂₂O . It is a phenolic compound characterized by a phenol group attached to a 1,1-dimethylhexyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Dimethylhexyl)phenol typically involves the alkylation of phenol with 1,1-dimethylhexyl halides under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction is usually performed in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1-Dimethylhexyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(1,1-Dimethylhexyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylhexyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. Additionally, the compound’s hydrophobic 1,1-dimethylhexyl group can influence its solubility and distribution within biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(1,1-Dimethylhexyl)phenol is unique due to its specific alkyl substituent, which imparts distinct chemical and physical properties. The 1,1-dimethylhexyl group provides steric hindrance and hydrophobicity, influencing the compound’s reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-(2-methylheptan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-4-5-6-11-14(2,3)12-7-9-13(15)10-8-12/h7-10,15H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTSZRJAGSFTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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